5-chloro-2-fluoro-N-prop-2-ynylbenzamide
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Overview
Description
5-chloro-2-fluoro-N-prop-2-ynylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use as a pharmacological agent due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-N-prop-2-ynylbenzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-fluoro-N-prop-2-ynylbenzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. It has also been found to reduce inflammation and pain by inhibiting the production of inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-2-fluoro-N-prop-2-ynylbenzamide in lab experiments include its unique chemical structure and properties, which make it a potential candidate for the development of new pharmacological agents. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 5-chloro-2-fluoro-N-prop-2-ynylbenzamide. These include further studies to understand its mechanism of action, potential side effects, and toxicity. Additionally, studies could be conducted to investigate its potential use in combination with other pharmacological agents for the treatment of cancer and other diseases. Further studies could also be conducted to investigate its potential use in the development of new drugs for the treatment of neurodegenerative diseases and chronic pain.
In conclusion, 5-chloro-2-fluoro-N-prop-2-ynylbenzamide is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent. Its unique chemical structure and properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity.
Synthesis Methods
The synthesis of 5-chloro-2-fluoro-N-prop-2-ynylbenzamide involves the reaction of 5-chloro-2-fluorobenzoic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization or column chromatography. The synthesis of this compound has been reported in several scientific publications.
Scientific Research Applications
5-chloro-2-fluoro-N-prop-2-ynylbenzamide has been studied for its potential use as a pharmacological agent in the treatment of various diseases. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Several studies have reported its potential use in the treatment of cancer, neurodegenerative diseases, and chronic pain.
properties
IUPAC Name |
5-chloro-2-fluoro-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNTYMRAYFXFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-fluoro-N-prop-2-ynylbenzamide |
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